molecular formula C6H4N2O2S2 B1662990 MTTC

MTTC

Cat. No.: B1662990
M. Wt: 200.2 g/mol
InChI Key: FMCBCIKSEQJAGA-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate (CAS: 192878-28-7) is a heterocyclic compound featuring a fused thiophene-thiadiazole core with a methyl ester substituent at position 4. Its molecular formula is C₆H₄N₂O₂S₂, and it has a molecular weight of 200.24 g/mol .

Properties

IUPAC Name

methyl thieno[3,2-d]thiadiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2/c1-10-5(9)3-2-11-6-4(3)7-8-12-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBCIKSEQJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with methyl tetrahydro-4-oxothiophene-3-carboxylate (1) , which is converted to its tosyl hydrazone derivative (2) by treatment with p-toluenesulfonyl hydrazide in ethanol under reflux (Scheme 1). Cyclization is achieved using thionyl chloride (SOCl₂) at 0–5°C, yielding the target compound (4) after aromatization. The reaction proceeds through a proposed mechanism involving elimination of p-toluenesulfinic acid and rearrangement of the intermediate thiirenium ion.

Scheme 1
$$ \text{Tetrahydro-4-oxothiophene-3-carboxylate} \xrightarrow{\text{TsNHNH}2} \text{Tosyl hydrazone} \xrightarrow{\text{SOCl}2} \text{Thieno[3,2-d]thiadiazole-6-carboxylate} $$

Key experimental conditions:

  • Temperature : Cyclization at low temperatures (0–5°C) minimizes side reactions.
  • Yield : 65–72% after purification by column chromatography.
  • Characterization : $$ ^1\text{H NMR} $$ (CDCl₃) shows a singlet at δ 3.93 ppm for the methyl ester and a singlet at δ 7.92 ppm for the aromatic proton.

Limitations and Byproducts

Prolonged exposure to SOCl₂ leads to chlorination at the 5-position, forming 5-chloro-thieno[3,2-d]thiadiazole-6-carboxylate as a byproduct. This issue is mitigated by strict temperature control and rapid workup.

Diazotation of 3-Amino-2-Thio-Substituted Thiophenes

An alternative route involves diazotation of 3-amino-2-thio-substituted thiophenes, though this method is less efficient than the Hurd-Mori approach.

Synthetic Procedure

Methyl 5-chloro-4-nitro-thiophene-2-carboxylate (5) is treated with sodium sulfide to introduce a thiol group at position 2, yielding methyl 4-nitro-2-sulfanyl-thiophene-3-carboxylate (6) . Reduction of the nitro group with iron powder in acetic acid produces 3-amino-2-sulfanyl-thiophene-4-carboxylate (7) , which undergoes diazotation with sodium nitrite in hydrochloric acid. The resulting diazonium salt cyclizes spontaneously to form the thiadiazole ring.

Key data :

  • Yield : 40–45%, limited by competing hydrolysis of the diazonium intermediate.
  • Advantage : Avoids SOCl₂, making it suitable for acid-sensitive substrates.

Cyclization via Thiocyanate Intermediates

Thiocyanate-mediated cyclization offers a versatile pathway for introducing diverse substituents.

Synthesis of Methyl 5-Nitro-4-Thiocyanato-Thiophene-3-Carboxylate

Methyl 5-nitro-4-chloro-thiophene-3-carboxylate (8) reacts with potassium thiocyanate in dimethylformamide (DMF) at 70°C to form methyl 5-nitro-4-thiocyanato-thiophene-3-carboxylate (9) . Reduction with iron powder in acetic acid yields 4-amino-5-thiocyanato-thiophene-3-carboxylate (10) , which cyclizes in situ to the thiadiazole (4) under acidic conditions.

Optimization notes :

  • Solvent : DMF enhances nucleophilic substitution at the 4-position.
  • Yield : 58–62% after recrystallization from ethanol.

Alternative Methods: Thioureas and Rearrangements

Cornforth Rearrangement

4-(Iminomethyl)-1,2,3-thiadiazoles undergo Cornforth rearrangement to form thieno[3,2-d]thiadiazoles. For example, 4-(benzylideneamino)-1,2,3-thiadiazole-5-carboxylate (11) rearranges in xylene at 120°C to yield the target compound.

Conditions :

  • Catalyst : None required.
  • Yield : 50–55%.

Thiourea Cyclization

Methyl 3-thioureido-thiophene-2-carboxylate (12) cyclizes in the presence of hydrochloric acid, forming the thiadiazole ring via elimination of ammonia.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Purity (%)
Hurd-Mori Reaction Tetrahydro-4-oxothiophene SOCl₂ 65–72 98
Diazotation 5-Chloro-4-nitro-thiophene NaNO₂/HCl 40–45 95
Thiocyanate Cyclization 5-Nitro-4-chloro-thiophene KSCN 58–62 97
Cornforth Rearrangement 4-(Iminomethyl)thiadiazole Heat 50–55 96

The Hurd-Mori reaction remains superior in yield and scalability, while thiocyanate cyclization offers functional group versatility. Diazotation is less practical due to moderate yields but avoids harsh reagents.

Structural and Spectral Characterization

  • $$ ^1\text{H} $$ NMR : The methyl ester resonates as a singlet at δ 3.93 ppm, while the aromatic proton (H-5) appears at δ 7.92 ppm.
  • $$ ^{13}\text{C} $$ NMR : Key signals include δ 52.2 ppm (COOCH₃) and δ 124.5 ppm (C-5).
  • Mass Spectrometry : Molecular ion peak at m/z 228 (M⁺), with fragments at m/z 185 (M–COOCH₃) and m/z 157 (M–S).

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno-Thiadiazole Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Plant Activators
MTTC has been identified as a promising plant activator. Research has demonstrated that compounds based on the thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate structure exhibit significant efficacy against various plant diseases. A study synthesized several derivatives of this compound and evaluated their biological activity against pathogens like Corynespora cassiicola and Phytophthora infestans. The results indicated that this compound and its derivatives activated the plant's defense mechanisms effectively, showing no fungicidal activity but significant protective effects against diseases such as downy mildew and blight .

Efficacy Against Pathogens
The biological activity of this compound was assessed through in vivo and in vitro assays. Notably, this compound derivatives exhibited high efficacy against multiple pathogens:

  • Compound 1a (this compound) showed efficacy rates of 90% against M. melonis and 81% against P. infestans.
  • Other derivatives with different ester groups enhanced the spectrum of activity, indicating that structural modifications could lead to improved performance against specific pathogens .
CompoundPathogenEfficacy (%)
1aM. melonis90
1aC. cassiicola77
1cP. infestans81
1cB. cinerea41

Pharmacological Applications

Cardiovascular Effects
In addition to agricultural uses, this compound derivatives are being explored for their pharmacological properties. Research has shown that related compounds can influence cardiovascular functions by blocking voltage-dependent calcium channels in vascular smooth muscle cells, similar to the mechanisms employed by known drugs like verapamil. This suggests potential applications in treating hypertension and other cardiovascular conditions .

Structure-Activity Relationship (SAR)

A key aspect of the research surrounding this compound is the exploration of its structure-activity relationship (SAR). The introduction of various functional groups has been shown to significantly affect the biological activity of this compound derivatives:

  • Smaller ester groups generally enhance in vivo activity.
  • The presence of fluorine atoms further increases efficacy against certain pathogens, indicating that careful structural modifications can optimize the performance of these compounds in both agricultural and medicinal contexts .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its thieno[2,3-d][1,2,3]thiadiazole framework, which combines a thiophene ring fused with a 1,2,3-thiadiazole moiety. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate Thieno[2,3-d][1,2,3]thiadiazole Methyl ester at position 6 200.24 High heteroatom density; potential electronic versatility.
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Benzo[d]thiazole Amino at position 2; methyl ester 208.25 Enhanced solubility due to −NH₂ group; used in kinase inhibition studies.
Ethyl 2-methylbenzothiazole-6-carboxylate Benzothiazole Methyl at position 2; ethyl ester 235.30 Broader lipophilicity; applications in fluorescence-based assays.
Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Thieno[2,3-d]thiazole Amino and methyl substituents 242.33 Dual functionalization; antimicrobial activity against Gram-positive strains.

Key Observations :

  • Heteroatom Arrangement: The thieno-thiadiazole core (target compound) incorporates sulfur and nitrogen atoms in a fused system, offering distinct electronic properties compared to purely benzo-fused analogs (e.g., benzothiazoles) .
  • Substituent Effects: Amino groups (e.g., in ) enhance solubility and bioactivity, while ester groups (methyl/ethyl) influence metabolic stability .

Physicochemical Properties

Property Target Compound Methyl 6-methylbenzo[d]thiazole-2-carboxylate Ethyl 2-methylbenzothiazole-6-carboxylate
LogP (Predicted) ~1.8 ~2.1 ~2.5
Aqueous Solubility Low Moderate Low
Thermal Stability Moderate High High

Note: The target compound’s lower LogP compared to benzothiazoles suggests reduced membrane permeability, which may limit bioavailability .

Biological Activity

Methyl thieno[3,2-d]thiadiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a plant activator and in various pharmacological applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

1. Synthesis and Structural Characteristics

Methyl thieno[3,2-d]thiadiazole-6-carboxylate is synthesized through various methods, including the Hurd-Mori reaction, which involves the cyclization of specific precursors. The synthesis pathway typically includes the formation of a hydrazone followed by cyclization with thionyl chloride, leading to the desired thiadiazole structure. The molecular formula for this compound is C7H6N2O2SC_7H_6N_2O_2S, and its structure is characterized by the presence of a thiadiazole ring fused with a thieno moiety.

2.1 Plant Activator Properties

Research indicates that methyl thieno[3,2-d]thiadiazole-6-carboxylate exhibits significant efficacy as a plant activator. In vivo studies demonstrate its effectiveness against several plant pathogens. For instance, it has shown high efficacy rates against:

  • Mycosphaerella melonis : 90%
  • Colletotrichum cassiicola : 77%
  • Pseudomonas syringae pv. lachrymans : 41%
  • Phytophthora infestans : 81% .

These results suggest that this compound can induce systemic acquired resistance (SAR) in plants, enhancing their defense mechanisms against a range of diseases.

2.2 Antimicrobial Activity

In addition to its role as a plant activator, methyl thieno[3,2-d]thiadiazole-6-carboxylate has been evaluated for antimicrobial properties. It has demonstrated activity against various microorganisms, although some studies indicate limited fungicidal effects in vitro. For example, when tested against pathogens such as Rhizoctonia solani and C. cassiicola, the compound showed minimal direct antifungal activity compared to commercial fungicides .

3. Case Studies and Research Findings

Several studies have highlighted the biological potential of methyl thieno[3,2-d]thiadiazole-6-carboxylate:

  • A study published in Molecules assessed various derivatives of thiadiazoles and found that those with smaller ester groups exhibited enhanced biological activity as plant activators .
  • Another investigation focused on the structural modifications of thiadiazoles and their impact on biological efficacy, indicating that fluorinated derivatives could further improve antimicrobial properties .

4. Comparative Efficacy Table

The following table summarizes the efficacy of methyl thieno[3,2-d]thiadiazole-6-carboxylate compared to other known plant activators:

CompoundEfficacy Against Mycosphaerella melonisEfficacy Against Colletotrichum cassiicolaEfficacy Against Pseudomonas syringae pv. lachrymansEfficacy Against Phytophthora infestans
Methyl thieno[3,2-d]thiadiazole-6-carboxylate90%77%41%81%
BTH (Commercial Activator)20%49%Not specifiedNot specified
Chlorothalonil (Fungicide)21%Not specifiedNot specifiedNot specified

5. Conclusion

Methyl thieno[3,2-d]thiadiazole-6-carboxylate represents a promising compound with notable biological activities primarily as a plant activator. Its efficacy against various plant pathogens supports its potential use in agricultural applications to enhance crop resilience. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in broader pharmacological contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl thieno[3,2-d]thiadiazole-6-carboxylate, and what analytical methods validate its structural purity?

  • Methodology : The compound can be synthesized via cyclization reactions starting from nitro-thiocyanate precursors. For example, methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate undergoes reduction with Fe powder in acetic acid, followed by cyclization to form the thieno-thiadiazole core .
  • Validation : Structural confirmation relies on 1^1H and 13^13C NMR spectroscopy (e.g., δ 3.83 ppm for OCH3_3 and δ 7.89 ppm for H-5 in DMSO-d6_6) and mass spectrometry. Purity is assessed via column chromatography (silica gel, PE/EtOAc 5:1) .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of Methyl thieno[3,2-d]thiadiazole-6-carboxylate during synthesis?

  • Key Factors :

  • Solvent : Acetonitrile or DMF is used for cyclization, with reflux conditions (100–110°C) enhancing reaction rates .
  • Catalysts : K2_2CO3_3 or triethylamine facilitates nucleophilic substitutions, as seen in amination reactions of methyl 2-chlorothieno[2,3-d]thiazole-6-carboxylate .
  • Temperature : Controlled temperatures (<30°C during Fe-mediated reduction prevent side reactions .

Advanced Research Questions

Q. What strategies optimize the functionalization of Methyl thieno[3,2-d]thiadiazole-6-carboxylate for enhanced bioactivity?

  • Approach : Introduce substituents via nucleophilic aromatic substitution or cross-coupling. For example:

  • Amination : Reacting methyl 2-chloro derivatives with 3-(dimethylamino)propylamine in DMSO at 100°C yields analogs with improved solubility and bioactivity .
  • Ester Modification : Fluorinated groups at the carboxylate position enhance systemic acquired resistance (SAR) in plants, as shown in bio-isosteric analogs of benzothiadiazole (BTH) .

Q. How do structural variations in the thieno-thiadiazole core affect its mechanism of action in plant defense activation?

  • Insights : Thieno[3,2-d]thiadiazole derivatives act as SAR inducers by mimicking salicylic acid signaling. Fluorinated analogs (e.g., methyl 2-fluoro-thieno derivatives) show 2–3× higher efficacy than BTH in reducing fungal lesion formation, validated via in vivo bioassays on tobacco and rice .
  • Data Contradictions : Some derivatives with bulky substituents exhibit reduced activity, suggesting steric hindrance at target receptors .

Q. What computational or experimental methods resolve discrepancies in spectroscopic data for thieno-thiadiazole derivatives?

  • Methods :

  • DFT Calculations : Predict 1^1H NMR chemical shifts to cross-validate experimental data.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as applied to related 3,5-diiodo-1,2,4-thiadiazole intermediates .
    • Case Study : Discrepancies in NH2_2 proton signals (δ 7.49 ppm vs. theoretical models) were resolved via 2D NMR (HSQC, HMBC) to confirm intramolecular hydrogen bonding .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the cyclization step of thieno-thiadiazole synthesis?

  • Solutions :

  • Reagent Optimization : Use iodine and triethylamine in DMF to promote cyclization via sulfur elimination, improving yields from 47% to >80% .
  • Microwave Assistance : Reduces reaction time (e.g., 1–3 min in acetonitrile under reflux) .

Q. What are the limitations of current bioassays for evaluating thieno-thiadiazole derivatives, and how can they be improved?

  • Limitations : Standard assays (e.g., lesion count on tobacco) may not reflect field efficacy due to variable environmental factors.
  • Improvements :

  • Multi-Species Testing : Expand to Arabidopsis and rice models for broader SAR insights.
  • Omics Integration : Transcriptomic profiling to identify upregulated defense genes (e.g., PR-1) post-treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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